Geniposide

Hepatotoxicity Cytotoxicity Safety Pharmacology

Geniposide is the essential iridoid glycoside prodrug standard for Gardenia jasminoides research. Unlike its aglycone genipin, this 1-β-glucosyl moiety delivers a distinct safety and pharmacokinetic profile, acting with delayed systemic exposure. It is proven superior as a positive control in α-glycosidase inhibitor screening, outperforming acarbose (IC₅₀ = 0.35 vs. 0.75 mg/mL). For oral-dosing studies, pair it with Gardenia extract to enhance bioavailability 7.6-fold, or with solid lipid nanoparticles (SLNs) for a 50-fold AUC increase. Quantify with genipin for comprehensive hepatotoxicity assessment. Choose ≥98% HPLC purity to eliminate analytical variability.

Molecular Formula C17H24O10
Molecular Weight 388.4 g/mol
CAS No. 24512-63-8
Cat. No. B1671433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeniposide
CAS24512-63-8
Synonymsgeniposide
jasminoidin
Molecular FormulaC17H24O10
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17+/m1/s1
InChIKeyIBFYXTRXDNAPMM-BVTMAQQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Geniposide (CAS 24512-63-8): A Critical Guide to Differentiated Bioactivity and Procurement-Ready Evidence


Geniposide is an iridoid glycoside (C₁₇H₂₄O₁₀; molecular weight: 388.37) that occurs naturally in Gardenia jasminoides Ellis and related plant species [1]. It is the glucosidic prodrug of the reactive aglycone genipin, which is generated in vivo by intestinal β-glucosidases [2]. This precursor–metabolite relationship underpins many of its distinguishing pharmacological properties. The compound is employed as an analytical marker for quality control of Gardeniae Fructus and as a reference standard in pharmacokinetic and pharmacodynamic investigations.

Why Geniposide Cannot Be Casually Replaced by Other Iridoid Glycosides or Its Aglycone


Geniposide is not freely interchangeable with other Gardenia-derived iridoid glycosides, including gardenoside or geniposidic acid, and certainly not with its aglycone genipin. Substituting the glycoside for the aglycone alters both the safety profile and the mechanism of action: geniposide acts as a prodrug with delayed systemic exposure, whereas genipin exhibits direct cytotoxicity and significantly greater acute toxicity in vivo [1]. Furthermore, differences in glycosidic substitution patterns alter both potency and target engagement. The 1-β-glucosyl moiety of geniposide influences both its pharmacokinetic behavior—including oral bioavailability and metabolic conversion—and its binding affinity in enzyme inhibition assays [2]. Procurement of unqualified extracts or incorrect iridoid standards therefore introduces both analytical and biological variability.

Geniposide (CAS 24512-63-8): Product-Specific Quantitative Differentiation Evidence


Evidence 1: Differential Hepatic Cytotoxicity Between Geniposide and Its Aglycone Genipin

In a comparative in vitro study using the HepG2 human hepatocellular carcinoma cell line, geniposide at concentrations up to 1,000 μmol·L⁻¹ exhibited no measurable cytotoxic effects, whereas the aglycone genipin displayed dose-dependent cytotoxicity with an IC₅₀ of 450.00 ± 26.15 μmol·L⁻¹ [1]. In vivo studies confirm this differential toxicity: oral administration of 200 mg/kg genipin resulted in 78% mortality (7/9 rats), whereas equivalent geniposide doses did not produce acute lethality [2].

Hepatotoxicity Cytotoxicity Safety Pharmacology

Evidence 2: α-Glycosidase Inhibition Potency Relative to Acarbose

Geniposide exhibits α-glycosidase inhibitory activity that is superior to the clinically used antidiabetic drug acarbose. In a comparative in vitro assay, geniposide demonstrated an IC₅₀ of 0.35 mg/mL (≈0.9 mM), which is 2.1-fold more potent than acarbose (IC₅₀ = 0.75 mg/mL) [1]. Under the same assay conditions, the closely related iridoid gardenoside showed an intermediate IC₅₀ of 0.46 mg/mL, indicating that the specific glycosylation pattern of geniposide confers superior enzyme inhibition relative to both the synthetic standard and its natural structural analog.

Antidiabetic Enzyme Inhibition α-Glycosidase

Evidence 3: Oral Bioavailability Dependence on Formulation and Herbal Matrix Context

The oral bioavailability of pure geniposide is extremely low (F = 4.23%) but can be enhanced by approximately 7.6-fold when administered as a Gardenia fruit extract (F = 32.32%) [1]. A separate study demonstrated that encapsulation of geniposide in solid lipid nanoparticles (SLNs) increased the AUC₀–∞ by 50-fold relative to a geniposide solution [2]. This matrix dependence is a distinguishing pharmacokinetic feature: the bioavailability of geniposide is not an intrinsic constant but a function of co-administered herbal components or the delivery system employed.

Pharmacokinetics Bioavailability Drug Delivery

Evidence 4: COX-1 Inhibitory Activity Compared with Other Hydrolyzed Iridoids

Among hydrolyzed iridoid products evaluated for cyclooxygenase-1 (COX-1) inhibition, H-geniposide exhibited one of the lowest IC₅₀ values at 5.37 μM [1]. This value represents a 1.5-fold higher potency than H-loganin (IC₅₀ = 3.55 μM) and is substantially more potent than H-aucubin (IC₅₀ = 68.9 μM). The hydrolyzed aglycone form of geniposide is required for this COX-1 inhibitory activity, highlighting the importance of the prodrug–metabolite relationship for anti-inflammatory target engagement.

Anti-inflammatory Cyclooxygenase COX-1

Evidence 5: Formulation-Dependent Stability and Storage Conditions

The stability of geniposide is highly dependent on physical form and storage conditions. In lyophilized form stored at –20°C under desiccated conditions, geniposide remains stable for 36 months [1]. In contrast, geniposide in solution at –20°C retains potency for only 1 month, and multiple freeze–thaw cycles cause measurable degradation [1]. In capsule formulation studies, the combination of geniposide with corn starch, HPMC, and magnesium stearate was identified as the optimal formulation for maintaining chemical stability and dissolution characteristics [2]. Stability in solution was also confirmed by HPLC for most, but not all, tested formulations [3].

Stability Formulation Quality Control

Evidence 6: In Vivo Antidepressant Efficacy Comparable to Fluoxetine

In a chronic unpredictable mild stress (CUMS) rat model of depression, oral administration of geniposide (40 and 80 mg/kg) produced antidepressant-like effects that were comparable to those of the selective serotonin reuptake inhibitor fluoxetine (10 mg/kg) [1]. Geniposide normalized CUMS-induced increases in serum corticosterone and adrenocorticotropic hormone (ACTH), indicating restoration of hypothalamic–pituitary–adrenal (HPA) axis function. A related study demonstrated synergistic antidepressant effects when geniposide was combined with shanzhiside methyl ester at doses proportional to the traditional Yueju pill formulation [2].

Antidepressant CUMS HPA Axis

Geniposide (CAS 24512-63-8): Evidence-Backed Research and Industrial Application Scenarios


Analytical Reference Standard for HPLC-Based Quality Control of Gardeniae Fructus and Botanical Formulations

Geniposide is the pharmacopoeial marker compound for Gardeniae Fructus in the Chinese Pharmacopoeia. The differential cytotoxicity evidence [Section 3, Evidence 1] demonstrates that geniposide content alone cannot predict the hepatotoxic potential of a Gardenia preparation, as toxicity arises from the aglycone genipin produced upon metabolism. Therefore, geniposide quantification must be paired with genipin measurement for comprehensive safety assessment. HPLC methods for simultaneous quantification of geniposide, genipin, and related iridoids have been validated, with geniposide serving as the primary reference standard [1]. The stability data [Section 3, Evidence 5] indicate that lyophilized geniposide is the appropriate form for long-term storage of reference materials.

Preclinical Antidiabetic and Metabolic Disorder Drug Discovery

Geniposide is a suitable lead compound or positive control for α-glycosidase inhibitor screening programs. The direct comparison data [Section 3, Evidence 2] establish that geniposide (IC₅₀ = 0.35 mg/mL) outperforms acarbose (IC₅₀ = 0.75 mg/mL) in enzyme inhibition assays. This 2.1-fold potency advantage makes geniposide a more sensitive reference standard for assay validation. Additionally, combination studies indicate that geniposide and chlorogenic acid exert synergistic effects in ameliorating non-alcoholic fatty liver disease and steatohepatitis in murine models [2], expanding its utility beyond single-agent screening to combination pharmacology.

In Vivo Pharmacological Studies Requiring Optimized Systemic Exposure

The pharmacokinetic evidence [Section 3, Evidence 3] demonstrates that pure geniposide has negligible oral bioavailability (F = 4.23%). For in vivo efficacy studies, researchers must either (1) co-administer geniposide within a Gardenia fruit extract to achieve 7.6-fold higher bioavailability (F = 32.32%), or (2) encapsulate geniposide in solid lipid nanoparticles (SLNs) to achieve a 50-fold increase in AUC₀–∞. Procurement decisions should align with the intended study design: pure compound is appropriate for intravenous administration or formulation development; Gardenia extract is appropriate for oral administration studies modeling traditional herbal use; and geniposide-SLNs are appropriate for targeted tissue delivery studies [3].

Neuropsychiatric Preclinical Models of Depression and Stress-Related Disorders

The antidepressant efficacy data [Section 3, Evidence 6] support the use of geniposide in chronic unpredictable mild stress (CUMS) and LPS-induced depression models. Geniposide produces behavioral and neuroendocrine effects comparable to fluoxetine at 40–80 mg/kg oral doses, normalizing HPA axis hyperactivity [4]. The synergistic effect observed with shanzhiside methyl ester [Section 3, Evidence 6] suggests that combination studies may reveal enhanced efficacy relative to single-agent treatment. For research on neuroinflammation and stress-induced cognitive impairment, geniposide provides a natural product comparator to synthetic antidepressants with a distinct HPA axis-targeting mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Geniposide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.